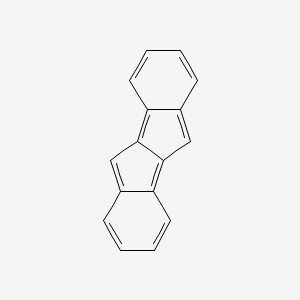
Indenoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indenoindene is a polycyclic hydrocarbon with a unique structure that has garnered significant interest in various fields of scientific research. It is composed of fused benzene and cyclopentadiene rings, forming a rigid and planar structure. This compound is known for its stability and interesting electronic properties, making it a valuable subject of study in organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indenoindene can be synthesized through several methods. One common approach involves the photochemical rearrangement of 1-(1-benzocyclobutenylidene)benzocyclobutene. This method includes a 2 + 2 cycloaddition reaction, which produces this compound as a byproduct . Another synthetic route involves the pyrolysis of benzocyclobutene derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of photochemical and pyrolytic processes suggests potential scalability. The simplicity and efficiency of these reactions, along with the availability of starting materials, make them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Indenoindene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s conjugated system and the presence of reactive sites on the fused rings.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur with reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different electronic and structural properties depending on the nature of the substituents .
Scientific Research Applications
Indenoindene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indenoindene and its derivatives involves interactions with various molecular targets and pathways. For instance, in organic solar cells, this compound-based compounds act as electron donors or acceptors, facilitating charge transfer and improving the efficiency of the devices . In biological systems, the mechanism may involve binding to specific enzymes or receptors, leading to the modulation of cellular processes .
Comparison with Similar Compounds
- Naphthalene
- Anthracene
- Phenanthrene
- Fluorene
Indenoindene’s unique structure and properties make it a valuable compound for various scientific and industrial applications, distinguishing it from other polycyclic aromatic hydrocarbons .
Properties
CAS No. |
248-58-8 |
|---|---|
Molecular Formula |
C16H10 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
indeno[2,1-a]indene |
InChI |
InChI=1S/C16H10/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h1-10H |
InChI Key |
OZEPXROCWSMGGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C4C=CC=CC4=CC3=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


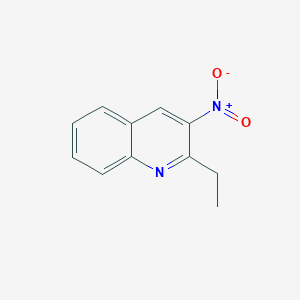
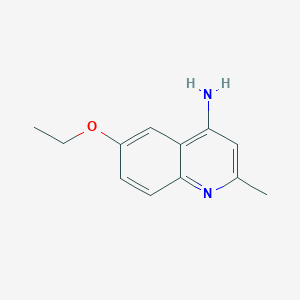
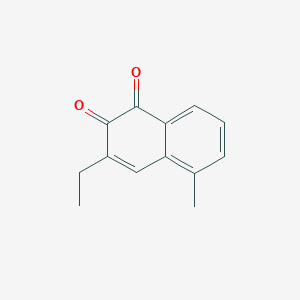
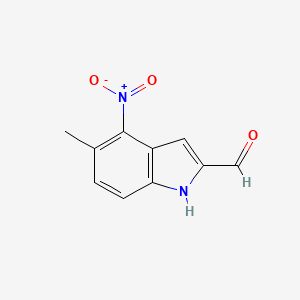
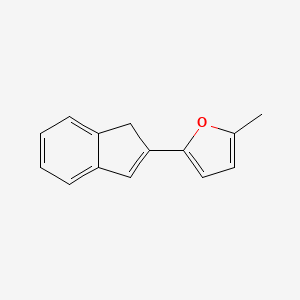
![1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
![4H-Benzo[a]quinolizin-4-one](/img/structure/B15069655.png)
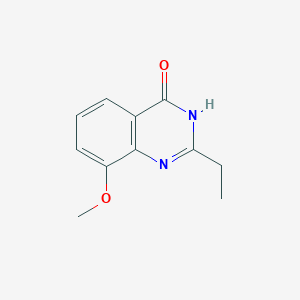
![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)
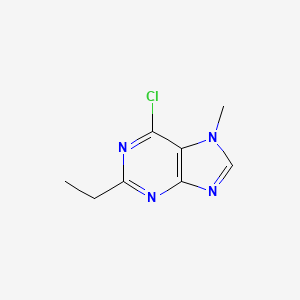
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)
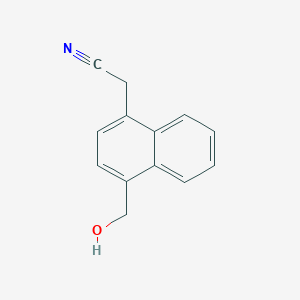
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)

